3,7-Dimethoxy-10-(4-methylpiperazino)-10,11-dihydrodibenzo(b,f)thiepin maleate
CAS No.: 80709-63-3
Cat. No.: VC17144006
Molecular Formula: C25H30N2O6S
Molecular Weight: 486.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 80709-63-3 |
|---|---|
| Molecular Formula | C25H30N2O6S |
| Molecular Weight | 486.6 g/mol |
| IUPAC Name | (E)-but-2-enedioic acid;1-(2,9-dimethoxy-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)-4-methylpiperazine |
| Standard InChI | InChI=1S/C21H26N2O2S.C4H4O4/c1-22-8-10-23(11-9-22)19-12-15-4-5-16(24-2)13-20(15)26-21-14-17(25-3)6-7-18(19)21;5-3(6)1-2-4(7)8/h4-7,13-14,19H,8-12H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
| Standard InChI Key | LQUMAVLNXCTQQV-WLHGVMLRSA-N |
| Isomeric SMILES | CN1CCN(CC1)C2CC3=C(C=C(C=C3)OC)SC4=C2C=CC(=C4)OC.C(=C/C(=O)O)\C(=O)O |
| Canonical SMILES | CN1CCN(CC1)C2CC3=C(C=C(C=C3)OC)SC4=C2C=CC(=C4)OC.C(=CC(=O)O)C(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
The compound’s molecular formula is , comprising a dibenzo(b,f)thiepin core modified with methoxy groups at positions 3 and 7, a 4-methylpiperazino group at position 10, and a maleate counterion . The IUPAC name, (E)-but-2-enedioic acid;1-(2,9-dimethoxy-5,6-dihydrobenzo[b]benzothiepin-5-yl)-4-methylpiperazine, reflects its stereochemistry and functional groups. The maleate salt enhances solubility, a critical factor for in vitro assays.
Structural Elucidation
The canonical SMILES string, CN1CCN(CC1)C2CC3=C(C=C(C=C3)OC)SC4=C2C=CC(=C4)OC.C(=CC(=O)O)C(=O)O, delineates the connectivity of the tricyclic system, methoxy substituents, and piperazine-maleate association . The isomeric SMILES further clarifies the E-configuration of the maleate moiety. X-ray crystallography data are unavailable, but the InChIKey LQUMAVLNXCTQQV-WLHGVMLRSA-N provides a unique identifier for computational studies.
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 486.6 g/mol | |
| SMILES (Canonical) | CN1CCN(CC1)C2CC3=C(C=C(C=C3)OC)SC4=C2C=CC(=C4)OC.C(=CC(=O)O)C(=O)O | |
| InChIKey | LQUMAVLNXCTQQV-WLHGVMLRSA-N | |
| Predicted CCS ([M+H]+) | 188.2 Ų |
Synthesis and Physicochemical Properties
Synthetic Pathways
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]+ | 369.16313 | 188.2 |
| [M+Na]+ | 391.14507 | 201.2 |
| [M+NH4]+ | 386.18967 | 196.4 |
| [M-H]- | 367.14857 | 192.8 |
Pharmacological and Biological Activities
Antimicrobial Properties
Methoxylated thiepins demonstrate moderate activity against Gram-positive bacteria, attributed to membrane disruption. The 3,7-dimethoxy configuration may enhance lipid bilayer interaction, though MIC (Minimum Inhibitory Concentration) values for this specific compound are unreported.
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